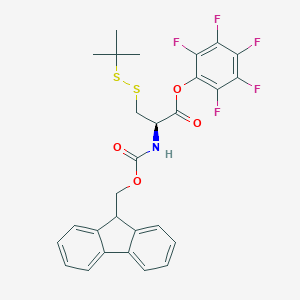

Fmoc-cys(tbuthio)-opfp

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-α-Fluorenylmethoxycarbonyl-S-tert-butylthio-L-cysteine: is a compound commonly used in peptide synthesis. It is a derivative of cysteine, an amino acid, and is protected by a fluorenylmethoxycarbonyl group at the amino terminus and a tert-butylthio group at the thiol side chain. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal under specific conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-α-Fluorenylmethoxycarbonyl-S-tert-butylthio-L-cysteine typically involves the protection of the amino and thiol groups of cysteine. The fluorenylmethoxycarbonyl group is introduced to the amino group using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The tert-butylthio group is introduced to the thiol group using tert-butylthiol and a coupling reagent like dicyclohexylcarbodiimide .

Industrial Production Methods: Industrial production of N-α-Fluorenylmethoxycarbonyl-S-tert-butylthio-L-cysteine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow microfluidics can be employed to enhance the efficiency and scalability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: N-α-Fluorenylmethoxycarbonyl-S-tert-butylthio-L-cysteine undergoes several types of chemical reactions, including:

Deprotection Reactions: The fluorenylmethoxycarbonyl group can be removed using piperidine, while the tert-butylthio group can be removed using thiols or tributylphosphine.

Substitution Reactions: The thiol group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Deprotection: Piperidine for fluorenylmethoxycarbonyl group removal; thiols or tributylphosphine for tert-butylthio group removal.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed:

Deprotection: L-cysteine derivatives with free amino and thiol groups.

Substitution: Various cysteine derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

N-α-Fluorenylmethoxycarbonyl-S-tert-butylthio-L-cysteine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: It is used as a building block for the synthesis of cysteine-containing peptides.

Drug Delivery: It is employed in the fabrication of nanostructures for pH-responsive drug delivery systems.

Protein Engineering: It is used in the synthesis of proteins and peptides with specific modifications.

Mecanismo De Acción

The mechanism of action of N-α-Fluorenylmethoxycarbonyl-S-tert-butylthio-L-cysteine involves the protection and deprotection of the amino and thiol groups of cysteine. The fluorenylmethoxycarbonyl group protects the amino group during peptide synthesis and is removed by piperidine. The tert-butylthio group protects the thiol group and is removed by thiols or tributylphosphine . These protecting groups prevent unwanted reactions during synthesis and allow for the selective modification of cysteine residues .

Comparación Con Compuestos Similares

N-α-Fluorenylmethoxycarbonyl-S-tert-butylthio-L-cysteine is unique due to its specific protecting groups. Similar compounds include:

N-α-Fluorenylmethoxycarbonyl-S-triphenylmethyl-L-cysteine: Uses a triphenylmethyl group for thiol protection.

N-α-Fluorenylmethoxycarbonyl-S-acetamidomethyl-L-cysteine: Uses an acetamidomethyl group for thiol protection.

N-α-Fluorenylmethoxycarbonyl-S-methoxytrityl-L-cysteine: Uses a methoxytrityl group for thiol protection.

These compounds differ in the stability and removal conditions of their protecting groups, making N-α-Fluorenylmethoxycarbonyl-S-tert-butylthio-L-cysteine particularly suitable for specific applications in peptide synthesis .

Actividad Biológica

Introduction

Fmoc-cys(tbuthio)-opfp is a cysteine derivative used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound is notable for its protective groups that enhance the stability and solubility of peptides during synthesis, as well as its role in facilitating the formation of disulfide bonds. Understanding its biological activity is crucial for applications in drug design and development.

Chemical Structure and Properties

This compound features a Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which is commonly used in SPPS to protect the amino group of cysteine. The tbuthio group provides additional stability against oxidation, while the opfp (ortho-pyridine-2-yl) phosphorofluoridate moiety can be utilized for coupling reactions.

Biological Activity

The biological activity of this compound can be summarized through various studies that highlight its utility in synthesizing peptides with specific functionalities:

- Racemization Prevention : The tbuthio group significantly reduces racemization during peptide synthesis. Studies have shown that using this compound results in lower racemization rates compared to other protecting groups such as Trt and Dpm, which can lead to higher purity and efficacy of synthesized peptides .

- Enhanced Solubility : Peptides synthesized with this derivative exhibit improved solubility, making them more amenable for biological assays and therapeutic applications. This characteristic is attributed to the unique properties of the tbuthio group, which stabilizes the peptide backbone .

- Disulfide Bond Formation : The compound facilitates the formation of disulfide bridges, which are critical for the structural integrity and biological activity of many peptides. The stability of the tbuthio group allows for controlled deprotection and subsequent cyclization reactions .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Peptide Cyclization : In a study focusing on cyclized peptides, this compound was employed to create cyclic analogs that demonstrated enhanced binding affinity to specific receptors on macrophages. The introduction of this cysteine derivative allowed for efficient formation of disulfide bonds, leading to increased peptide stability and bioactivity .

- Synthesis of Therapeutic Peptides : Research has highlighted the use of this compound in synthesizing therapeutic peptides that target cancer cells. The ability to minimize racemization and enhance solubility has made it a preferred choice among researchers aiming to develop potent peptide-based drugs .

Comparative Data Table

The following table summarizes key properties and performance metrics of this compound compared to other cysteine derivatives:

| Property | This compound | Fmoc-Cys(Trt)-OH | Fmoc-Cys(Dpm)-OH |

|---|---|---|---|

| Racemization Rate | Low (<1%) | Moderate (3.3%) | High (6.8%) |

| Solubility | High | Moderate | Low |

| Disulfide Bond Formation | Efficient | Moderate | Limited |

| Stability under Synthesis Conditions | High | Moderate | Low |

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2R)-3-(tert-butyldisulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24F5NO4S2/c1-28(2,3)40-39-13-19(26(35)38-25-23(32)21(30)20(29)22(31)24(25)33)34-27(36)37-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,34,36)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTHPAIPBZPYJH-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SSCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)SSC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24F5NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.